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Compound of Interest

Compound Name:
3-chloro-N-(4-

fluorophenyl)benzamide

CAS No.: 33489-31-5

Cat. No.: B185108 Get Quote

Executive Summary
3-chloro-N-(4-fluorophenyl)benzamide (Formula: C₁₃H₉ClFNO) is a diaryl amide

characterized by a specific substitution pattern designed to optimize electronic distribution and

lipophilic efficiency. The presence of a meta-chloro substituent on the benzoyl ring and a para-

fluoro substituent on the aniline ring creates a unique steric and electronic environment. This

guide details the synthetic pathways, physicochemical properties, and structural validation

protocols required for its integration into high-throughput screening (HTS) libraries or lead

optimization campaigns.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]
The molecule consists of two aromatic rings linked by a secondary amide bond. The strategic

placement of halogen atoms modulates the acidity of the amide proton and the metabolic

susceptibility of the phenyl rings.

Table 1: Physicochemical Specifications

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b185108?utm_src=pdf-interest
https://www.benchchem.com/product/b185108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Rationale/Implication

IUPAC Name
3-chloro-N-(4-

fluorophenyl)benzamide

Unambiguous chemical

identifier.

Molecular Formula C₁₃H₉ClFNO -

Molecular Weight 249.67 g/mol
Ideal fragment size (<300 Da)

for lead-likeness.

LogP (Predicted) ~3.4 - 3.8
High lipophilicity facilitates

membrane permeability.

H-Bond Donors 1 (Amide NH)

Critical for binding site

interaction (e.g., hinge region

of kinases).

H-Bond Acceptors 2 (C=O, F)

Carbonyl oxygen is a strong

acceptor; Fluorine is a weak

acceptor.

Rotatable Bonds 2

Limited conformational

flexibility reduces entropic

penalty upon binding.

Synthetic Pathway & Methodology
To ensure high purity and yield, the Schotten-Baumann reaction or Nucleophilic Acyl

Substitution using an acid chloride is the preferred protocol over direct carboxylic acid coupling

(which requires expensive peptide coupling reagents like HATU/EDC).

Reaction Logic
The synthesis relies on the nucleophilic attack of the electron-rich nitrogen of 4-fluoroaniline

onto the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. A non-nucleophilic base

(Triethylamine or DIPEA) is essential to scavenge the liberated HCl, driving the equilibrium

forward.

Experimental Protocol (Standard Operating Procedure)
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Reagents: 3-Chlorobenzoyl chloride (1.0 eq), 4-Fluoroaniline (1.0 eq), Triethylamine (1.5 eq).

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) – Anhydrous.

Temperature: 0°C (addition)

25°C (reaction).

Step-by-Step Workflow:

Preparation: Dissolve 4-fluoroaniline (10 mmol) in anhydrous DCM (20 mL) under an inert

atmosphere (

).

Base Addition: Add Triethylamine (15 mmol) and cool the solution to 0°C using an ice bath to

suppress side reactions.

Acylation: Dropwise add 3-chlorobenzoyl chloride (10 mmol) dissolved in DCM. Note:

Exothermic reaction.

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via

TLC (Hexane:EtOAc 4:1).

Work-up: Quench with 1M HCl (removes unreacted amine), wash with saturated

(removes unreacted acid), and brine.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Synthesis Visualization
The following diagram illustrates the reaction flow and the critical intermediate states.
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Figure 1: Step-wise synthetic workflow for the acylation of 4-fluoroaniline.

Structural Characterization & Validation
Trustworthiness in chemical synthesis is established through rigorous characterization. The

following spectral signatures confirm the identity of 3-chloro-N-(4-fluorophenyl)benzamide.

Nuclear Magnetic Resonance (NMR) Analysis[3]
H NMR (DMSO-

, 400 MHz):

Amide Proton (-NH-): A distinct singlet appearing downfield (

10.2–10.5 ppm), indicative of the secondary amide.

Benzoyl Ring (3-Cl): The proton at position 2 (between C=O and Cl) appears as a narrow

triplet or doublet (

~7.9 ppm) due to meta-coupling.

Aniline Ring (4-F): Characteristic AA'BB' system (or multiplet) split by

F coupling. The protons ortho to Fluorine will show large

coupling constants.

C NMR:

Carbonyl (C=O):

~164 ppm.

C-F Coupling: The carbon attached to Fluorine will appear as a doublet with a large

coupling constant (

Hz).

Mass Spectrometry (MS)
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Ionization: ESI+ (Electrospray Ionization).

Molecular Ion:

.

Isotope Pattern: The presence of a single Chlorine atom results in a characteristic 3:1 ratio

between the

(250) and

(252) peaks. This is a definitive diagnostic tool for chlorinated compounds.

Structural Logic & Pharmacophore Utility
Why synthesize this specific derivative? The 3-Cl, 4-F substitution pattern is not random; it is a

calculated effort to optimize the "Benzanilide Scaffold" for biological interaction.

Electronic Effects (Hammett Equation Insight)
3-Chloro (Meta): Exerts an electron-withdrawing inductive effect (-I) on the carbonyl group.

This increases the electrophilicity of the carbonyl (making it a better H-bond acceptor target

in some contexts) and slightly acidifies the N-H proton, potentially strengthening H-bonds

with protein residues (e.g., Asp or Glu side chains).

4-Fluoro (Para): Blocks metabolic oxidation at the susceptible para position (metabolic

stability). It is isosteric with hydrogen but highly electronegative, altering the quadrupole

moment of the phenyl ring without adding significant steric bulk.

Conformational Diagram
The molecule adopts a trans conformation across the amide bond to minimize steric clash. The

two phenyl rings are typically twisted relative to the amide plane.
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Figure 2: Structure-Activity Relationship (SAR) logic of the halogenated benzanilide core.
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To cite this document: BenchChem. [Technical Guide: 3-Chloro-N-(4-fluorophenyl)benzamide
Molecular Structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185108#3-chloro-n-4-fluorophenyl-benzamide-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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